3-Methyl-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}oxy)pyridine
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Overview
Description
3-Methyl-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a trifluoromethyl group, a triazolo-pyridazine ring, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}oxy)pyridine typically involves multi-step organic synthesis techniques. One common method involves the reaction of 3-trifluoromethyl-1,2,4-triazole with pyrrolidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required quality standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-Methyl-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}oxy)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Pharmaceuticals: It is explored for its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 3-Methyl-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group and triazolo-pyridazine ring are known to enhance binding affinity to certain enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-1,2,4-triazole: Known for its broad-spectrum pharmaceutical activity.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: Studied for its anticancer properties.
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Noted for its thermal stability and potential as an energetic material.
Uniqueness
3-Methyl-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}oxy)pyridine stands out due to its unique combination of a trifluoromethyl group, triazolo-pyridazine ring, and pyrrolidine moiety
Properties
Molecular Formula |
C16H15F3N6O |
---|---|
Molecular Weight |
364.32 g/mol |
IUPAC Name |
6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H15F3N6O/c1-10-8-20-6-4-12(10)26-11-5-7-24(9-11)14-3-2-13-21-22-15(16(17,18)19)25(13)23-14/h2-4,6,8,11H,5,7,9H2,1H3 |
InChI Key |
ODIIPGCRAPRBBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Origin of Product |
United States |
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